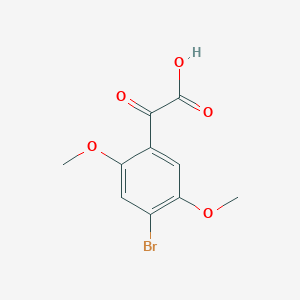
2-(3-methyl-1-benzofuran-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1-benzofuran-7-yl)acetic acid, commonly referred to as MBFAA, is a natural product that has become increasingly important in the field of scientific research. It is a versatile compound and has been used in a variety of applications, including the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and in the study of its mechanism of action.
Aplicaciones Científicas De Investigación
MBFAA has been widely used in the scientific research community due to its versatility. It has been used as a reagent in various biochemical and physiological experiments, such as the synthesis of other compounds, the study of enzyme activity, and the study of protein-ligand interactions. Additionally, it has been used in the study of its mechanism of action, as well as in the study of its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MBFAA is still largely unknown. However, it is believed that MBFAA binds to the active site of enzymes, such as cytochrome P450, and inhibits their activity. Additionally, it is believed that MBFAA may act as an agonist or antagonist of certain receptors, such as the G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBFAA are still being studied. However, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties in animal models. Additionally, it has been found to have neuroprotective effects in the brain, as well as cardioprotective effects in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBFAA has several advantages for use in laboratory experiments. It is relatively stable and has low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to using MBFAA in laboratory experiments. For example, it is not soluble in water, making it difficult to use in certain experiments. Additionally, its mechanism of action is still largely unknown, making it difficult to predict its effects.
Direcciones Futuras
The potential future directions for MBFAA research are numerous. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds. Finally, further research could be conducted to explore its potential applications as a reagent in biochemical and physiological experiments.
Métodos De Síntesis
MBFAA can be synthesized using a variety of methods. One of the most common methods is the Claisen condensation of benzaldehyde and acetophenone. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and results in the formation of MBFAA. Other methods, such as the reaction of benzaldehyde and ethyl acetoacetate, have also been used to synthesize MBFAA.
Propiedades
IUPAC Name |
2-(3-methyl-1-benzofuran-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-11-8(5-10(12)13)3-2-4-9(7)11/h2-4,6H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICAAGHEDUHQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1-benzofuran-7-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)







![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)


